N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide is a compound that features a benzofuran ring substituted with a methoxy group and an isoxazole ringIsoxazole derivatives are known for their wide spectrum of biological activities, making them valuable in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Fluoroisoxazoles
- Nitroisoxazoles
Uniqueness
N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxy group on the benzofuran ring and the isoxazole moiety contributes to its unique pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methoxy-N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-17-10-4-2-3-8-5-11(19-12(8)10)13(16)15-9-6-14-18-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTIKWCWVVESEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CON=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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